molecular formula C9H5ClN2S B12844269 6-Chloro-3-thiocyanato-1H-indole

6-Chloro-3-thiocyanato-1H-indole

Cat. No.: B12844269
M. Wt: 208.67 g/mol
InChI Key: LZMRCLCRCPVUAZ-UHFFFAOYSA-N
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Description

6-Chloro-3-thiocyanato-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-thiocyanato-1H-indole typically involves the thiocyanation of 6-chloroindole. One common method is the reaction of 6-chloroindole with thiocyanogen (SCN)_2 in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature, yielding the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-thiocyanato-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and thiocyanate groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide (H_2O_2) and reducing agents like sodium borohydride (NaBH_4) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-Chloro-3-thiocyanato-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-thiocyanato-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    6-Chloroindole: Lacks the thiocyanate group, resulting in different chemical reactivity and biological activity.

    3-Thiocyanatoindole: Lacks the chlorine group, leading to variations in its chemical properties and applications.

Uniqueness

6-Chloro-3-thiocyanato-1H-indole is unique due to the presence of both chlorine and thiocyanate groups, which confer distinct chemical reactivity and potential for diverse applications. Its dual functionalization allows for a broader range of chemical modifications and biological activities compared to its analogs .

Properties

Molecular Formula

C9H5ClN2S

Molecular Weight

208.67 g/mol

IUPAC Name

(6-chloro-1H-indol-3-yl) thiocyanate

InChI

InChI=1S/C9H5ClN2S/c10-6-1-2-7-8(3-6)12-4-9(7)13-5-11/h1-4,12H

InChI Key

LZMRCLCRCPVUAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2SC#N

Origin of Product

United States

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